N-Butyl Chain Lipophilicity Advantage vs. N-Methyl Analog (LogP Differential of ~1.2 Units)
The N-butyl substituent on the target compound confers a calculated logP of 4.91, which is approximately 1.2 log units higher than the 3.74 logP of the N-methyl analog 1-methylspiro[piperidine-4,9'-xanthene] (CAS 65142-97-4, ICI-81058) . This logP differential translates to a predicted ~16-fold increase in octanol-water partition coefficient, consistent with the addition of three methylene units to the N-alkyl chain. For CNS-targeted applications, optimal logP values typically fall between 2 and 5; the butyl derivative resides near the upper boundary of this range, whereas the methyl analog sits in the mid-range, suggesting differential passive membrane permeation kinetics [1]. This difference is directly relevant to compound selection for blood-brain barrier penetration studies.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.91 (Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-; CAS 648928-57-8) |
| Comparator Or Baseline | logP = 3.74 (1-Methylspiro[piperidine-4,9'-[9H]xanthene]; CAS 65142-97-4) |
| Quantified Difference | ΔlogP = +1.17 (target more lipophilic); corresponds to ~16-fold higher predicted octanol-water partitioning |
| Conditions | Computed logP values from chemical database entries; consistent computational methodology across both compounds (Chemsrc database) |
Why This Matters
A 1.2 log unit difference in logP directly impacts passive membrane permeability and tissue distribution, making the butyl derivative preferentially suited for assays requiring higher lipophilicity or blood-brain barrier penetration.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 (Background reference for CNS drug property space; logP 2–5 range). View Source
